

IUPAC name for 4-methylpiperazine-1-sulfonyl chloride

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Compound of Interest

Compound Name: 4-methylpiperazine-1-sulfonyl Chloride

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An In-Depth Technical Guide to **4-Methylpiperazine-1-sulfonyl Chloride**: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of **4-methylpiperazine-1-sulfonyl chloride**, a pivotal reagent in modern synthetic and medicinal chemistry. We will explore its fundamental chemical properties, logical synthesis routes, and core reactivity, with a particular focus on its application as a versatile building block for the construction of complex sulfonamides. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, protocols, and safety considerations associated with this compound. By grounding our discussion in authoritative sources and detailed methodologies, we aim to provide a self-validating resource that underscores the compound's significance in the synthesis of biologically active molecules.

The Sulfonyl Chloride Moiety: A Cornerstone of Drug Discovery

The sulfonyl group is a critical functional group in medicinal chemistry, prized for its unique physicochemical properties and its ability to act as a bioisostere for other functionalities like carbonyls or phosphates.^[1] Its derivatives, particularly sulfonamides, are found in a vast array

of marketed pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and antidiabetic properties.[2][3]

The synthetic accessibility of sulfonamides is largely due to the reactivity of their sulfonyl chloride precursors.[4] Sulfonyl chlorides are highly valued in organic synthesis because they serve as robust electrophiles, reacting readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of library synthesis and lead optimization in drug discovery programs. The 4-methylpiperazine scaffold itself is a well-established pharmacophore, known to improve pharmacokinetic properties and confer activity across various biological targets.[5] The combination of these two moieties in **4-methylpiperazine-1-sulfonyl chloride** creates a powerful and versatile building block for constructing novel chemical entities with therapeutic potential.[6]

Chemical Identity and Properties

The unambiguous identification of a reagent is paramount for reproducible science. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-methylpiperazine-1-sulfonyl chloride**.[7] Its key identifiers and computed properties are summarized below.

Property	Value	Source
IUPAC Name	4-methylpiperazine-1-sulfonyl chloride	PubChem[7]
Molecular Formula	C ₅ H ₁₁ ClN ₂ O ₂ S	PubChem[7]
Molecular Weight	198.67 g/mol	PubChem[7]
CAS Number	1688-95-5	PubChem[7]
Canonical SMILES	CN1CCN(CC1)S(=O)(=O)Cl	PubChem[7]
InChIKey	GDYYZWFWHNRVHCC-UHFFFAOYSA-N	PubChem[7]
Monoisotopic Mass	198.0229765 Da	PubChem[7]
Appearance	(Typically) Off-white to yellow solid	Supplier Data

A list of common depositor-supplied synonyms includes: 4-Methyl-1-piperazinesulfonyl chloride, 1-(Chlorosulfonyl)-4-methylpiperazine, and N-Methylpiperazine-N'-sulfonyl chloride.[7]

Synthesis and Mechanistic Considerations

While **4-methylpiperazine-1-sulfonyl chloride** is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. The most common laboratory-scale synthesis involves the reaction of 1-methylpiperazine with a sulfonating agent, such as sulfonyl chloride (SO₂Cl₂), in an inert aprotic solvent.

Proposed Synthetic Pathway: 1-Methylpiperazine + Sulfuryl Chloride → **4-Methylpiperazine-1-sulfonyl chloride** + HCl + SO₂

The causality behind this choice is rooted in the high reactivity of sulfonyl chloride. The reaction proceeds via a nucleophilic attack of the more basic secondary amine of 1-methylpiperazine onto the sulfur atom of SO₂Cl₂. A non-nucleophilic base, such as triethylamine or pyridine, is often included to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine. The choice of an aprotic solvent like dichloromethane

(DCM) or diethyl ether is critical to prevent hydrolysis of the highly moisture-sensitive sulfonyl chloride product.

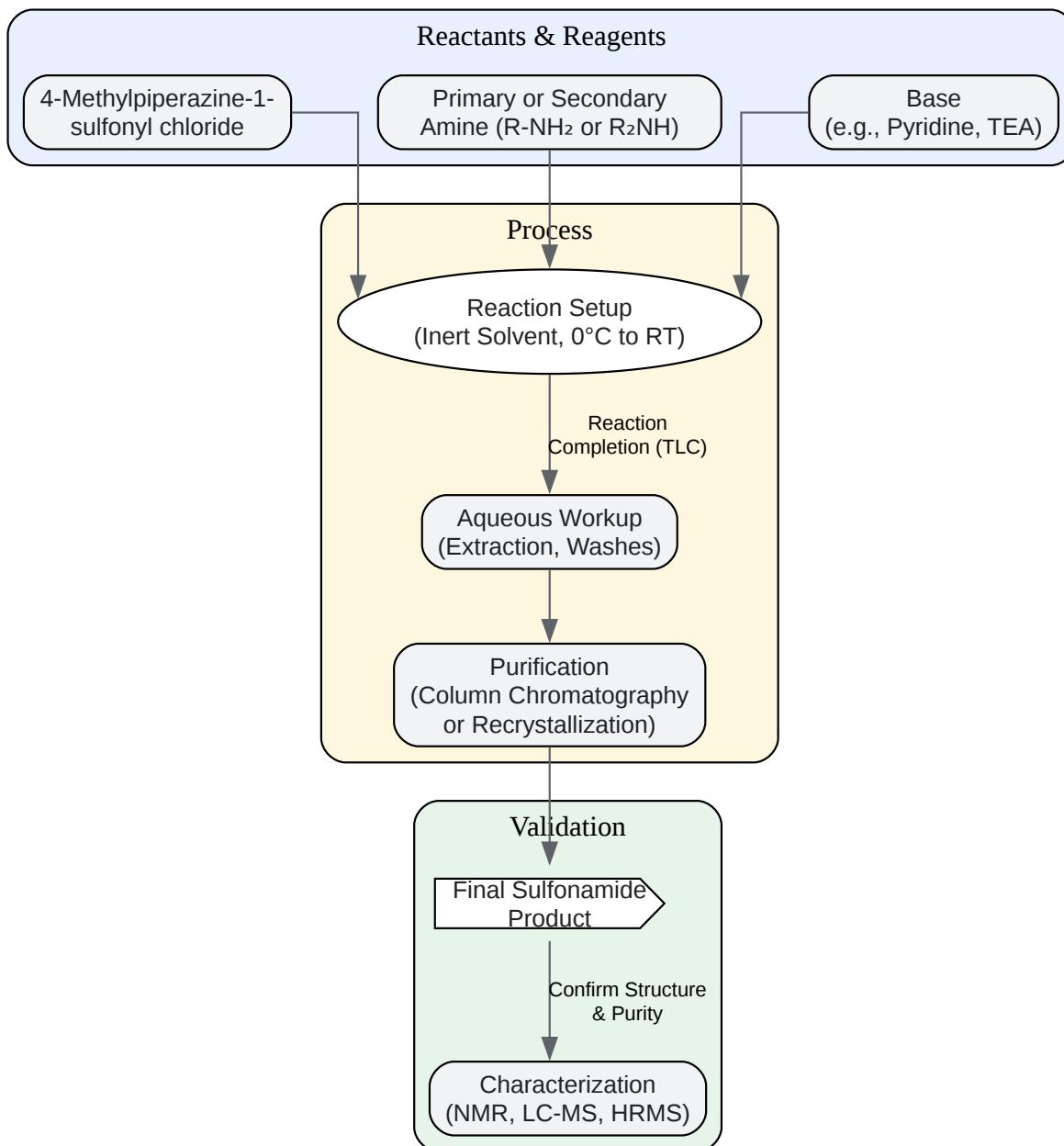
Core Application: Sulfonamide Synthesis

The primary utility of **4-methylpiperazine-1-sulfonyl chloride** is in the synthesis of N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry, enabling the facile coupling of the 4-methylpiperazine sulfonyl core to a diverse range of amine-containing fragments.[2][4]

General Reaction Scheme: **4-Methylpiperazine-1-sulfonyl chloride** + $R^1R^2NH \rightarrow$ 4-Methylpiperazine-1-sulfonamide derivative + HCl

The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which serves as an excellent leaving group. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or even excess substrate amine) to neutralize the HCl generated. This prevents the formation of an unreactive ammonium salt from the amine nucleophile.

The versatility of this reaction allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. By varying the amine component, researchers can modulate the steric and electronic properties of the final molecule to optimize potency, selectivity, and pharmacokinetic profiles.[6][8]



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Caption: Workflow for a typical sulfonamide synthesis using **4-methylpiperazine-1-sulfonyl chloride**.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a self-validating system for the synthesis of N-benzyl-4-methylpiperazine-1-sulfonamide. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize N-benzyl-4-methylpiperazine-1-sulfonamide via nucleophilic substitution.

Materials:

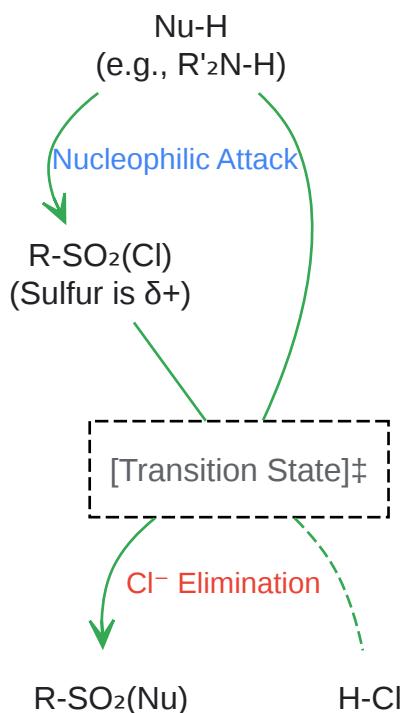
- **4-Methylpiperazine-1-sulfonyl chloride** (1.0 eq)
- Benzylamine (1.05 eq)
- Pyridine (2.0 eq)
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add **4-methylpiperazine-1-sulfonyl chloride** (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

- Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.[9]
- Cooling: Cool the solution to 0 °C using an ice-water bath.
 - Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
- Reagent Addition: Add pyridine (2.0 eq) followed by the dropwise addition of benzylamine (1.05 eq).
 - Causality: Pyridine acts as a nucleophilic catalyst and as a base to quench the HCl byproduct. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
 - Causality: TLC provides a real-time assessment of the reaction's completion, preventing unnecessary reaction time or premature workup.
- Workup & Extraction:
 - Dilute the reaction mixture with additional DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO_3 (1x), and brine (1x).
 - Causality: The HCl wash removes excess pyridine and unreacted benzylamine. The NaHCO_3 wash removes any residual acid. The brine wash removes bulk water before drying.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
 - Causality: Removing all water is essential before removing the solvent to prevent product degradation or hydrolysis upon storage.

- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-80% Ethyl Acetate in Hexanes).
 - Causality: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding a high-purity compound.
- Characterization (Self-Validation): Characterize the purified product using ^1H NMR, ^{13}C NMR, and LC-MS to confirm its structure, identity, and purity.
 - Causality: This final step is non-negotiable for scientific integrity, confirming that the target molecule was synthesized successfully.



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